Home > Products > Screening Compounds P103192 > N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine
N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine - 158672-24-3

N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine

Catalog Number: EVT-3379847
CAS Number: 158672-24-3
Molecular Formula: C15H15N3
Molecular Weight: 237.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine is a chemical compound characterized by its unique structural features, which include a benzimidazole moiety connected to a phenyl group through a methylene bridge. This compound is of interest in various fields of research, particularly in medicinal chemistry due to its potential pharmacological properties.

Source

The compound can be synthesized through various methods, including multicomponent reactions and traditional organic synthesis techniques. Its structural formula can be represented as C15_{15}H16_{16}N2_{2}, and it is associated with the CAS number 716-79-0.

Classification

N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine falls under the category of organic compounds known as amines and heterocycles. Specifically, it is classified as a substituted benzimidazole derivative, which is known for its diverse biological activities.

Synthesis Analysis

Methods

The synthesis of N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine can be achieved through several methods, including:

  1. Multicomponent Reactions: A general method involves reacting an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur to form the desired product. This method has been noted for its efficiency and mild reaction conditions .
  2. Traditional Organic Synthesis: This approach may involve the use of starting materials such as 2-phenylbenzimidazole, which can be reacted with methyl iodide or other alkylating agents in solvents like dimethylformamide or tetrahydrofuran under controlled conditions to yield the target compound .

Technical Details

The reactions typically require careful control of temperature and reaction time to ensure high yields. For instance, one method reports a yield of nearly 99% when using specific reagents and conditions . The purification process often involves techniques like column chromatography to isolate the final product effectively.

Molecular Structure Analysis

Structure

The molecular structure of N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine features:

  • A benzimidazole ring system providing heterocyclic characteristics.
  • A phenyl group linked via a methylene bridge (-CH2_2-).

This structure contributes to its potential interactions in biological systems.

Data

Key molecular data includes:

Chemical Reactions Analysis

Reactions

N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine can participate in several chemical reactions:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in various substitution reactions.
  2. Formation of C-N Bonds: This compound can be involved in reactions that form new carbon-nitrogen bonds, making it useful for synthesizing more complex molecules .

Technical Details

The reactivity of this compound is influenced by the electron-donating properties of the benzimidazole moiety, which can stabilize intermediates during nucleophilic attacks.

Mechanism of Action

Process

The mechanism by which N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine exerts its effects—particularly in biological systems—may involve:

  1. Interaction with Biological Targets: The compound may bind to specific receptors or enzymes, influencing their activity.
  2. Modulation of Signaling Pathways: Through its interactions, it may alter intracellular signaling pathways leading to physiological effects.
Physical and Chemical Properties Analysis

Physical Properties

Physical properties include:

  • Appearance: Typically crystalline or solid form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and less soluble in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo typical amine reactions such as acylation and alkylation.

Relevant data from studies indicate that structural modifications can significantly affect these properties .

Applications

Scientific Uses

N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases.
  2. Biological Research: Investigating mechanisms of action related to imidazole-containing compounds.
  3. Synthetic Chemistry: Serving as an intermediate for synthesizing more complex organic molecules.

Research continues into optimizing its synthesis and exploring its full range of biological activities.

Introduction to Benzimidazole-Based Pharmacophores

Historical Development of Benzimidazole Derivatives in Medicinal Chemistry

The medicinal journey of benzimidazole derivatives commenced in 1944 with Woolley's seminal discovery of the benzimidazole moiety, revealing its structural resemblance to purine nucleotides—a characteristic that underpins its profound biological significance [3]. This breakthrough catalyzed seven decades of intensive research, transforming benzimidazole from a chemical curiosity to a privileged scaffold in drug design. By the late 20th century, several benzimidazole-containing therapeutics achieved clinical prominence, including the anthelmintic thiabendazole (1960s), the proton-pump inhibitor omeprazole (1980s), and the antihypertensive candesartan (1990s) [8]. The early 21st century witnessed an exponential growth in benzimidazole applications, with over 150 patents filed between 2015-2023 covering diverse therapeutic areas from kinase inhibition to sodium channel modulation [8] [9]. This trajectory reflects a strategic evolution from simple benzimidazole structures to sophisticated hybrid molecules engineered for enhanced target specificity and reduced off-target effects.

Table 1: Key Milestones in Benzimidazole Medicinal Chemistry Development

Time PeriodDevelopment PhaseRepresentative AgentsTherapeutic Impact
1940s-1960sDiscovery & FoundationThiabendazole (1962)First broad-spectrum benzimidazole anthelmintic
1970s-1990sFirst-Generation DrugsOmeprazole (1979), Candesartan (1990)Revolutionized ulcer treatment and hypertension management
2000s-2010sTargeted TherapeuticsBendamustine (2002), Dovitinib (2014)Advanced cancer chemotherapy through alkylating and kinase inhibiting mechanisms
2020s-PresentHybrid Scaffold InnovationN-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine hybridsMultitarget agents for complex diseases including cancer and neurodegeneration

The structural complexity of benzimidazole derivatives has progressively advanced through three generations: First-generation compounds featured simple substitutions (e.g., 2-position alkyl/aryl groups in thiabendazole and albendazole). Second-generation agents incorporated fused ring systems (e.g., telmisartan's biphenylimidazole motif). The current third-generation leverages molecular hybridization, exemplified by N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine (PubChem CID: 327821), which strategically combines the benzimidazole nucleus with a flexible phenylmethanamine linker [1] [9]. This evolution reflects a paradigm shift toward rational design of multitarget ligands, particularly for oncological and neurodegenerative disorders where single-target therapies often show limited efficacy. Contemporary research focuses on optimizing these hybrids through structure-activity relationship (SAR) studies, computational modeling, and mechanistic validation across biological targets [4] [6].

Structural Significance of the Benzimidazole Moiety in Drug Design

The benzimidazole nucleus delivers exceptional versatility in molecular recognition through three defining characteristics: Bioisosteric mimicry of purine bases enables DNA intercalation and enzyme binding, as evidenced by benzimidazole derivatives inhibiting topoisomerase II through minor groove interactions [4] [9]. Hydrogen bonding versatility arises from the amphoteric nature of the imidazole nitrogen (pKa 5.6-12.8), functioning as both H-bond acceptor (N-) and donor (NH) [8]. This dual capability facilitates interactions with biological targets like the ATP-binding pocket of kinases, where benzimidazoles form critical hydrogen bonds with backbone amides of hinge region residues. Planar aromatic geometry promotes π-π stacking with tyrosine/tryptophan residues and hydrophobic pocket penetration, enhancing binding affinity for targets including tubulin and cholinesterases [2] [6].

Table 2: Molecular Interactions Enabled by Benzimidazole in Drug-Target Complexes

Structural FeatureInteraction TypeBiological TargetsFunctional Consequence
Imidazole Nitrogens (N1, N3)H-bond donation/acceptanceKinase ATP pockets, Cholinesterase catalytic sitesEnhanced binding specificity and complex stability
Fused Aromatic Systemπ-π StackingDNA nucleobases, Tubulin tyrosine residuesImproved intercalation and hydrophobic interface binding
Electron-Deficient C2 PositionElectrophilic interactionsEnzyme nucleophilic residuesCovalent inhibition (proton-pump inhibitors)
Substituent Vector Points (C2, C5/C6, N1)Pharmacophore appendageMultiple target allosteric sitesEnables hybrid scaffold design for polypharmacology

The strategic positioning of N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine's methylene bridge between benzimidazole and phenylmethanamine creates a conformationally adaptable scaffold. This flexibility permits optimal spatial orientation for simultaneous engagement with complementary binding sites, as demonstrated in benzimidazole-chalcone hybrids that achieve dual inhibition of topoisomerase II and tubulin polymerization [4] [9]. Crystallographic analyses confirm that substituted benzimidazoles maintain planarity (dihedral angles 77.8±1° with pendant rings), preserving stacking interactions while appended groups explore orthogonal vectors for enhanced target engagement [10]. This structural balance enables the compound to serve as a versatile intermediate for developing kinase inhibitors, DNA intercalators, and enzyme modulators through rational pharmacophore integration.

Role of Hybrid Scaffolds in Multitarget Therapeutic Agents

Molecular hybridization represents the vanguard of benzimidazole drug design, strategically combining N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine with complementary pharmacophores to address therapeutic complexity. This approach leverages three synergistic mechanisms: Pharmacodynamic synergy occurs when conjugated moieties engage distinct but functionally related targets, as in benzimidazole-triazole hybrids that simultaneously inhibit acetylcholinesterase (AChE IC₅₀ = 123.9±10.20 µM) and butyrylcholinesterase (BuChE IC₅₀ = 131.30±9.70 µM) for Alzheimer's therapy—surpassing donepezil's activity (AChE IC₅₀ = 243.76±5.70 µM; BuChE IC₅₀ = 276.60±6.50 µM) [6]. Enhanced target affinity emerges from cooperative binding, exemplified by benzimidazole-oxadiazole topoisomerase II inhibitors where the hybrid scaffold achieves 10-fold greater DNA binding energy (-7.6 kcal/mol) than parent compounds [4] [9]. Overcoming resistance is facilitated by the modular adaptability of hybrids, allowing rapid structural optimization to evade mutation-based resistance, particularly in oncology applications [9].

Table 3: Therapeutic Hybrid Conjugates Derived from N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine Core

Hybrid ConjugateTherapeutic ApplicationKey Biological ActivitiesMechanistic Advantages
Benzimidazole-1,3,4-oxadiazoleAnticancer (TopoII inhibition)IC₅₀ = 0.63µg/mL against Mtb-FtsZ protein; HepG-2 cytotoxicityCatalytic TopoII inhibition without DNA-damaging effects
Benzimidazole-Schiff baseNeurodegenerative disordersAChE inhibition (IC₅₀ 123.9-342.60µM), BuChE inhibition (IC₅₀ 131.30-375.80µM)Dual cholinesterase inhibition with metal chelation capability
Benzimidazole-thiazolidinedioneBroad-spectrum anticancerCaspase-3/7 activation; ROS induction (A549 IC₅₀=11.46µM)Mitochondrial membrane depolarization and apoptosis induction
Benzimidazole-chalconeAntiproliferative agentsDNA minor groove binding; Topo IIα inhibition (IC₅₀=3.55µM)Combines intercalation with tubulin disruption

The compound's structural plasticity enables three strategic hybridization approaches: Direct fusion creates rigid polycyclic systems like pyrido[1,2-a]benzimidazoles with enhanced antimicrobial activity against S. typhi and S. pneumoniae [7]. Spacer-linked conjugation utilizes flexible alkyl or acyl chains to tether pharmacophores, as in benzimidazole-β-lactam hybrids that maintain potency against β-lactam-resistant bacteria [7]. Metal complexation exploits the benzimidazole nitrogen's chelation capacity to form cytotoxic agents, exemplified by silver(I) and platinum(II) complexes showing >50-fold selectivity for cancer versus normal cells [7] [9]. These hybrids frequently exhibit improved pharmacokinetic profiles, with logP values optimized for blood-brain barrier penetration in neuroactive derivatives or gastrointestinal absorption in anti-infective agents [6] [9]. The future trajectory involves computational-driven design of "smart" hybrids targeting disease-specific protein networks while minimizing off-target interactions—a paradigm shift from serendipitous discovery to predictive pharmacology.

Properties

CAS Number

158672-24-3

Product Name

N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanamine

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-phenylmethanamine

Molecular Formula

C15H15N3

Molecular Weight

237.3 g/mol

InChI

InChI=1S/C15H15N3/c1-2-6-12(7-3-1)10-16-11-15-17-13-8-4-5-9-14(13)18-15/h1-9,16H,10-11H2,(H,17,18)

InChI Key

ONORTXLCXHMVAD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCC2=NC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NC3=CC=CC=C3N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.